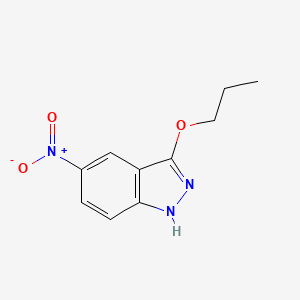

5-Nitro-3-propoxy-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O3 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

5-nitro-3-propoxy-1H-indazole |

InChI |

InChI=1S/C10H11N3O3/c1-2-5-16-10-8-6-7(13(14)15)3-4-9(8)11-12-10/h3-4,6H,2,5H2,1H3,(H,11,12) |

InChI Key |

PJYBSPBJYIIJGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro 3 Propoxy 1h Indazole and Analogues

General Strategies for Indazole Ring Construction

The formation of the indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various cyclization strategies. These methods often involve the formation of the crucial N-N bond and subsequent ring closure.

Cyclization Reactions in Indazole Synthesis

A variety of cyclization reactions have been developed for the synthesis of the indazole nucleus. These methods often start from appropriately substituted benzene derivatives. One common approach involves the intramolecular cyclization of o-substituted phenylhydrazones. For instance, the electrochemical radical Csp2–H/N–H cyclization of arylhydrazones provides a route to 1H-indazoles. nih.gov Another strategy employs the cyclative capture of an initially formed alcohol intermediate, which can then react with a directing group to form the indazole ring. a2bchem.com

Approaches Utilizing N-Tosylhydrazones and Nitroaromatic Compounds

N-Tosylhydrazones are versatile reagents in organic synthesis and have been successfully employed in the construction of indazole rings. A notable method involves the [3+2] cycloaddition reaction between arynes and N-tosylhydrazones. researchgate.netmasterorganicchemistry.com In this reaction, the N-tosylhydrazone serves as a precursor to a diazo intermediate, which then undergoes cycloaddition with an in-situ generated aryne to afford a 3-substituted indazole. researchgate.netshu.ac.uk This approach is advantageous due to the stability and ready availability of N-tosylhydrazones. researchgate.netshu.ac.ukwikipedia.org Furthermore, a transition-metal-free synthesis of 1H-indazoles has been developed from readily available N-tosylhydrazones and nitroaromatic compounds. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Cyclization Methods

Nucleophilic aromatic substitution (SNAr) reactions provide a powerful tool for the synthesis of heterocyclic compounds, including indazoles. In this context, an intramolecular SNAr reaction can lead to the formation of the indazole ring. A common strategy involves the preparation of an arylhydrazone from a starting material containing a good leaving group, such as a fluorine atom, ortho to a nitro group. google.com Subsequent deprotonation of the hydrazone generates a nucleophile that can displace the ortho-leaving group, leading to ring closure and the formation of the indazole. google.comlibretexts.orgcymitquimica.com This method has been successfully applied to the synthesis of 1-aryl-5-nitro-1H-indazoles. google.com The reaction can proceed through different pathways, with the initial attack of the hydrazine (B178648) being either at the carbon bearing the leaving group or at a cyano group, if present, followed by intramolecular cyclization. bldpharm.com

Introduction and Functionalization at Specific Positions

Once the indazole core is synthesized, the introduction of specific substituents at desired positions is crucial for tuning the properties of the final compound. For 5-Nitro-3-propoxy-1H-indazole, this involves the regioselective introduction of a nitro group at the 5-position and a propoxy group at the 3-position.

Regioselective Nitration for the 5-Position

The nitration of the 1H-indazole ring is highly regioselective. When 1H-indazole is subjected to nitration using strong acidic conditions, the nitro group is preferentially introduced at the 5-position of the benzene ring. This is a well-established method for the synthesis of 5-nitro-1H-indazole. The reaction typically involves treating 1H-indazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

| Starting Material | Reagents and Conditions | Major Product | Reference |

| 1H-Indazole | HNO₃, H₂SO₄ | 5-Nitro-1H-indazole | a2bchem.com |

Careful control of the reaction conditions is necessary to prevent over-nitration or the formation of other isomers. khanacademy.org

Strategies for Introducing Alkoxy Groups at the 3-Position

The introduction of an alkoxy group, such as a propoxy group, at the 3-position of the 5-nitro-1H-indazole scaffold can be achieved through several synthetic routes. A common and effective method involves the initial functionalization of the 3-position with a good leaving group, followed by nucleophilic substitution with the desired alkoxide.

A key intermediate in this process is 3-bromo-5-nitro-1H-indazole . This compound can be synthesized by the bromination of 5-nitro-1H-indazole. wikipedia.org Once obtained, the bromine atom at the 3-position can be displaced by a propoxide anion in a nucleophilic aromatic substitution reaction. This reaction, a variation of the Williamson ether synthesis, involves treating 3-bromo-5-nitro-1H-indazole with sodium propoxide (NaOPr) or with propanol (B110389) in the presence of a base. masterorganicchemistry.comwikipedia.org

General Reaction Scheme:

| Intermediate | Reagents and Conditions for Propoxylation | Product | Reference |

| 3-Bromo-5-nitro-1H-indazole | Sodium propoxide or Propanol/Base | This compound | masterorganicchemistry.comwikipedia.org |

Alternatively, the synthesis of 3-alkoxy-5-nitroindazoles can start from 1-benzyl-5-nitroindazole-3-ol, where modifications at the 3-O position can be performed. mdpi.com

Synthesis of 1-Substituted 5-Nitro-1H-indazoles

The introduction of a substituent at the N1 position of the 5-nitro-1H-indazole scaffold is a critical step in creating diverse analogues. Several effective methods have been developed for this N-substitution.

One prominent strategy involves the cyclization of arylhydrazones. An efficient route to 1-aryl-5-nitro-1H-indazoles begins with the preparation of arylhydrazones from acetophenone (B1666503) or benzaldehyde (B42025) precursors that are substituted with fluorine at the C2 position and a nitro group at the C5 position. thieme-connect.deresearchgate.net These intermediates undergo deprotonation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to achieve ring closure, yielding the desired 1-aryl-5-nitro-1H-indazoles in yields ranging from 45% to 90%. researchgate.netchim.it

Another versatile method is the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. rsc.orgresearchgate.net This approach has been optimized for the synthesis of N-phenyl-1H-indazoles. For substrates containing a nitro group at the 5-position of the arylhydrazone, the reaction time is a critical parameter that needs to be carefully controlled to achieve viable yields. rsc.org

Furthermore, direct N-substitution on the pre-formed 5-nitro-1H-indazole ring allows for the introduction of various functional groups. For instance, new sulfonamide and carbamate (B1207046) derivatives can be synthesized by reacting 5-nitro-1H-indazole with substituted sulfonyl chlorides and chloroformates, respectively. google.com These reactions typically proceed in high yields and provide access to a range of N-functionalized analogues. google.com

Table 1: Synthesis of Various 1-Substituted 5-Nitro-1H-indazoles

| Reactants | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arylhydrazone of 2-fluoro-5-nitro-acetophenone | SNAr Cyclization | 3-Methyl-1-phenyl-5-nitro-1H-indazole | 95 | thieme-connect.de |

| Arylhydrazone of 2-fluoro-5-nitro-benzaldehyde | SNAr Cyclization | 1-Phenyl-5-nitro-1H-indazole | 72 | thieme-connect.de |

| 5-Nitro-1H-indazole and 4-chlorophenyl sulfonyl chloride | N-Sulfonylation | 1-(4-Chlorophenyl sulfonyl)-5-nitro-1H-indazole | 82 | google.com |

| 5-Nitro-1H-indazole and 4-chlorophenyl chloroformate | N-Carbamoylation | 4-Chlorophenyl 5-nitro-1H-indazole-1-carboxylate | 76 | google.com |

Incorporation of the Propoxy Moiety

The introduction of a propoxy group at the C3 position of the indazole ring is typically achieved through the Williamson ether synthesis. byjus.comwikipedia.org This classic and reliable method involves the O-alkylation of a 3-hydroxy-1H-indazole precursor.

The general synthetic sequence starts with the formation of the corresponding alkoxide from 3-hydroxy-5-nitro-1H-indazole using a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). thieme-connect.demasterorganicchemistry.com This highly nucleophilic alkoxide is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide displaces the halide leaving group, forming the C3-O-propyl ether linkage. wikipedia.orgmasterorganicchemistry.com

Careful selection of reaction conditions, including solvent (e.g., acetonitrile (B52724) or DMF) and temperature, is necessary to optimize the yield and minimize potential side reactions, such as N-alkylation. thieme-connect.debyjus.com While direct synthesis of this compound is not extensively detailed, the presence of various 3-alkoxy indazole derivatives in the literature confirms the viability of this synthetic approach. thieme-connect.degoogle.com

Optimization of Synthetic Routes

To enhance the efficiency and practicality of synthesizing substituted indazoles, significant research has focused on optimizing reaction conditions and developing streamlined one-pot procedures.

Reaction Condition Optimization for Improved Yields

The yield of indazole synthesis is highly sensitive to reaction parameters. Systematic optimization studies have been conducted to identify the most effective conditions.

In the copper-catalyzed synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones, a detailed screening of catalysts, bases, ligands, and solvents was performed. rsc.orgresearchgate.net The combination of copper(I) iodide (CuI) as the catalyst, potassium hydroxide (KOH) as the base, and 1,10-phenanthroline (B135089) (phen) as the ligand in a dimethylformamide (DMF) solvent at 120 °C was found to be optimal for achieving the highest yields. rsc.org

Table 2: Optimization of Copper-Catalyzed Indazole Synthesis

| Entry | Catalyst (mol %) | Base (mol %) | Ligand (mol %) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | KOH (200) | phen (22) | DMF | 32 | rsc.org |

| 2 | CuI (20) | K2CO3 (200) | phen (22) | DMF | 23 | rsc.org |

| 3 | Cu2O (10) | KOH (200) | phen (22) | DMF | 25 | rsc.org |

| 4 | CuI (20) | KOH (200) | None | DMF | <5 | rsc.org |

For metal-free synthesis pathways, such as the iodobenzene-catalyzed C-H amination, solvent choice is crucial. wikipedia.org The cyclization of phenylhydrazone to 1H-indazole was tested in various solvents, with acetic acid providing a dramatically higher yield (85%) compared to solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), which resulted in minimal product formation. wikipedia.org

One-Pot Synthetic Protocols

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. A general one-pot domino process has been successfully developed for the synthesis of 1-aryl-5-nitro-1H-indazoles. researchgate.netchim.it

This procedure combines the initial formation of the arylhydrazone with the subsequent cyclization step in a single laboratory operation. thieme-connect.demdpi.com The process begins with the condensation of a 2-fluoro-5-nitro-substituted benzaldehyde or acetophenone with an appropriate arylhydrazine. researchgate.net Without isolation of the intermediate hydrazone, a base is added to promote deprotonation and the subsequent intramolecular SNAr cyclization. thieme-connect.de This one-pot modification has proven highly successful, particularly for substrates derived from acetophenone, affording yields between 73% and 96%. researchgate.netchim.it For substrates derived from benzaldehyde, a stepwise addition of reagents in the same pot is required, still providing good yields of 63–73%. researchgate.net

Reaction Chemistry and Chemical Transformations of 5 Nitro 3 Propoxy 1h Indazole

Reactivity of the Indazole Core Structure

The indazole ring is a ten-π electron aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.com This structure has two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govresearchgate.net The reactivity of the indazole nucleus is influenced by the electron-rich nature of the pyrazole component and the aromaticity of the fused benzene ring. mdpi.com

The indazole core can undergo various functionalization reactions. chemicalbook.com Electrophilic aromatic substitution is a key reaction type. The regioselectivity of these reactions can be predicted using computational methods that identify the most nucleophilic centers by calculating the energies of protonated intermediates. amazonaws.com The C3 position is a common site for functionalization, including halogenation, arylation, and nitration. chim.it For instance, direct iodination at C3 can be achieved using iodine and a base like potassium hydroxide (B78521) in DMF. mdpi.com The nitro group at position 5, being strongly electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Transformations Involving the Nitro Group at Position 5

The nitro group at the C5 position is a critical functional handle that significantly influences the molecule's reactivity and is often a key site for chemical modification.

The reduction of the aromatic nitro group to a primary amine is one of the most important transformations for 5-nitro-3-propoxy-1H-indazole, as the resulting 5-aminoindazole (B92378) derivative is a versatile intermediate for further derivatization. researchgate.net This conversion can be accomplished using a variety of reducing agents and conditions.

Catalytic hydrogenation is a common and efficient method. For example, the nitro group of related nitroindazoles can be reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst. echemi.com Another widely used method involves the use of metal salts, such as stannous chloride (SnCl₂), in an alcoholic solvent. researchgate.net This method is notable because, in some cases, it can lead to simultaneous reduction of the nitro group and alkoxylation at the 7-position of the indazole ring. researchgate.net Sodium hydrosulfite (Na₂S₂O₄) is another effective reagent for the reduction of aromatic nitro groups to their corresponding amines. researchgate.net

| Method | Reagents/Catalyst | Solvent | Product | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethyl acetate | 5-Aminoindazole derivative | echemi.com |

| Metal Salt Reduction | Anhydrous SnCl₂ | Alcohols (e.g., Methanol, Ethanol) | 4-Aminoindazole derivatives | researchgate.net |

| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | EtOAc, MeOH, or EtOH/DMF | Amino derivatives | researchgate.net |

| Suzuki Coupling & Reduction | 1. Suzuki Coupling 2. Reduction | 1. Not specified 2. Not specified | 5-Aminoindazole derivative | nih.gov |

The nitro group is a significant pharmacophore that can influence the biological activity of a molecule through several mechanisms. Its strong electron-withdrawing nature can modulate the electronic properties of the entire indazole scaffold, affecting how the molecule interacts with biological targets. Some nitro-1H-indazoles are known to be potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Although specific studies on this compound are limited, research on related 3-alkoxy-1-benzyl-5-nitroindazole derivatives has demonstrated their activity against various Leishmania species, highlighting the importance of the nitroindazole core in antiprotozoal drug design. researchgate.net Furthermore, 5-nitroindazole (B105863) itself has been noted for its tuberculostatic and antimicrobial activities. researchgate.net The nitro group can also act as a photoremovable protecting group in certain contexts, releasing the active molecule upon irradiation, although this application is more common in controlled experimental settings. acs.org

Modifications and Derivatization at the 3-Propoxy Position

The 3-propoxy group is an ether linkage that can be a site for modification, although it is generally more stable than an ester linkage. Derivatization at this position often involves the initial synthesis of a precursor, such as a 3-hydroxy or 3-haloindazole, followed by the introduction of the propoxy group or other alkoxy chains. For instance, C3-alkoxylation represents a key functionalization of the indazole ring. mdpi.com While direct cleavage of the propoxy group can be challenging, synthetic strategies can be designed to introduce diversity at this position. For example, a common route to 3-alkoxyindazoles involves the O-alkylation of a 3-indazolone precursor. The propoxy chain itself could be functionalized with other groups, such as azides or alkynes, prior to its attachment to the indazole core, enabling further conjugation via "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org This approach allows for the attachment of various molecular entities, including linkers for bioconjugation or the synthesis of focused libraries of compounds. acs.orgmit.edu

N-Substitutions and their Regiochemical Control (1H vs. 2H)

Alkylation or arylation of the indazole nitrogen is a fundamental transformation. Since the indazole has two nitrogen atoms in the pyrazole ring, substitution can occur at either the N1 or N2 position, leading to regioisomeric products (1H- and 2H-indazoles). researchgate.net The 1H-indazole tautomer is generally the more stable form. nih.gov The regiochemical outcome of N-substitution is influenced by several factors, including the nature of the substituent, the reaction conditions (base, solvent), and the presence of other functional groups on the indazole ring. researchgate.net

In nucleophilic substitution reactions on halo-esters by 1H-indazole in alkaline solution, mixtures of N1 and N2 isomers are typically formed, with the N1 isomer predominating. researchgate.net For the synthesis of 1-aryl-5-nitro-1H-indazoles, a common method involves the reaction of a substituted arylhydrazine with a suitable precursor, followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure, which selectively yields the N1-arylated product. mdpi.comresearchgate.net The reaction of 5-nitro-1H-indazole with formaldehyde (B43269) in aqueous HCl has been shown to afford the 1-substituted (1H-indazol-1-yl)methanol derivative, demonstrating a preference for N1 functionalization under these conditions. nih.gov

| Factor | Influence on Regioselectivity (N1 vs. N2) | Example/Observation | Reference |

| Thermodynamic Stability | Favors the N1 isomer, which is generally more stable than the N2 isomer. | 1H-indazole is the predominant tautomer over 2H-indazole. | nih.govresearchgate.net |

| Reaction Conditions | The choice of base and solvent can significantly alter the N1/N2 ratio. | Substitution with halo-esters in alkaline solution yields predominantly N1 isomers. | researchgate.net |

| Synthetic Route | Directed synthesis methods can achieve high regioselectivity. | SNAr cyclization to form 1-aryl-5-nitro-1H-indazoles selectively yields the N1 product. | mdpi.comresearchgate.net |

| Reactant | The nature of the electrophile can direct substitution. | Reaction with formaldehyde in acidic medium leads to the N1-substituted product. | nih.gov |

Functionalization of the Indazole Ring System

Beyond the specific sites already discussed, the indazole ring system can be functionalized at other positions, particularly on the benzene portion of the molecule. Developments in synthetic chemistry have provided numerous methods for the regioselective functionalization of this heterocycle. chim.it

Halogenation is a key transformation as the resulting halo-indazoles are versatile intermediates for metal-catalyzed cross-coupling reactions. chim.it For example, the C3 position can be readily iodinated. mdpi.com While the 5-position is occupied by a nitro group in the title compound, other positions on the benzene ring (C4, C6, C7) could potentially be functionalized. The directing effects of the existing substituents (propoxy, nitro, and the pyrazole ring itself) would govern the regioselectivity of such reactions. For instance, the reduction of 4-nitroindazoles with SnCl₂ in alcohol has been shown to sometimes result in concurrent C7-alkoxylation. researchgate.net

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. A strategy for functionalizing a similar compound, 3-bromo-5-nitro-1-trityl-1H-indazole, involved a Suzuki reaction to introduce an aryl group at the 3-position, followed by the reduction of the nitro group. nih.gov Such catalytic methods are central to building molecular complexity on the indazole scaffold. mdpi.com

Theoretical and Computational Investigations of 5 Nitro 3 Propoxy 1h Indazole

Quantum Mechanical Studies

Quantum mechanical calculations provide a foundational understanding of a molecule's structure and electronic properties based on the principles of quantum physics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and other structural parameters. acs.orgmultidisciplinaryjournals.com For indazole derivatives, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311+G(2d,p), are used to predict bond lengths, bond angles, and dihedral angles. acs.orgresearchgate.net These calculations can be performed in the gas phase or with an implicit solvent model to simulate conditions closer to a real-world chemical environment. researchgate.net

For 5-Nitro-3-propoxy-1H-indazole, a DFT analysis would reveal how the nitro (-NO2) and propoxy (-OCH2CH2CH3) groups influence the geometry of the core indazole ring system. The electron-withdrawing nature of the nitro group and the electron-donating, sterically demanding propoxy group would likely cause specific distortions in the planarity of the bicyclic indazole core.

Table 1: Representative DFT Calculation Parameters for Indazole Derivatives

| Parameter | Typical Value/Method | Significance | Reference |

|---|---|---|---|

| Functional | B3LYP | A popular hybrid functional balancing accuracy and computational cost. | acs.org |

| Basis Set | 6-31+G(d,p) | Describes the spatial distribution of electrons, including polarization and diffuse functions. | researchgate.net |

| Solvent Model | PCM/SMD | Simulates the effect of a solvent on the molecule's geometry and properties. | researchgate.net |

| Calculated Properties | Bond Lengths, Bond Angles, Dihedral Angles | Defines the three-dimensional structure of the molecule. | multidisciplinaryjournals.com |

The propoxy side chain attached to the C3 position of the indazole ring is flexible and can adopt various conformations. The orientation of this chain relative to the indazole ring is critical as it can affect how the molecule interacts with its environment, including potential binding sites on biological macromolecules. Modeling studies on related 7-alkoxy-indazoles have shown that increasing the length of the alkyl chain can decrease biological activity due to steric hindrance, highlighting the importance of side-chain conformation. tandfonline.com

A conformational analysis of this compound would involve systematically rotating the single bonds within the propoxy group (C-O, C-C) and calculating the relative energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations, which are the most likely to be populated at room temperature. Such studies can reveal potential intramolecular interactions, like hydrogen bonding, that might stabilize certain conformations.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this analysis. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. acs.org

The HOMO would likely be distributed over the electron-rich indazole ring system and the oxygen atom of the propoxy group.

The LUMO is expected to be localized primarily on the electron-withdrawing nitro group and the pyrazole (B372694) part of the indazole ring.

A small HOMO-LUMO gap would suggest higher reactivity. These calculations help predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Typical FMO Energy Values for Related Heterocyclic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Significance of Gap | Reference |

|---|---|---|---|---|---|

| Benzoxazole Derivative | -6.4 | -1.5 | 4.9 | Indicates chemical stability. | researchgate.net |

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic details of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules over time.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over a period of time. For a compound like this compound, MD simulations are invaluable for assessing the stability of its complexes with biological targets, such as proteins or enzymes. nih.gov In these simulations, the ligand-protein complex is placed in a simulated aqueous environment, and the trajectory of every atom is calculated over nanoseconds. nih.govresearchgate.net

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, low-fluctuation RMSD suggests the complex is not undergoing major conformational changes and the ligand is stable in the binding pocket. nih.govtandfonline.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. researchgate.net

Radius of Gyration (RoG): Measures the compactness of the protein. A stable RoG suggests the protein is not unfolding. nih.govresearchgate.net

These analyses provide a dynamic picture of the binding stability, which is a crucial complement to the static view offered by docking. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. grafiati.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. For nitroindazole derivatives, docking studies have been performed to understand their interactions with various enzymes, including nitroreductases (NTRs) and protein kinases. grafiati.commdpi.comnih.gov

In a docking study of this compound, the molecule would be placed into the active site of a target protein. The docking algorithm then samples numerous positions and conformations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

For example, studies on similar 5-nitroindazole (B105863) compounds have shown that the nitro group is crucial for activity, often forming key hydrogen bonds with residues in the enzyme's active site. grafiati.commdpi.com Docking of this compound into a target like Trypanosoma cruzi nitroreductase could reveal:

Hydrogen bonds between the nitro group's oxygen atoms and amino acid residues like Arginine or Serine.

Hydrogen bonds involving the N-H of the indazole ring with backbone carbonyls of residues like Tryptophan. tandfonline.com

Hydrophobic interactions between the propoxy chain and nonpolar residues (e.g., Leucine, Isoleucine) in a hydrophobic pocket.

The docking score provides a quantitative estimate of the binding affinity, helping to rank potential inhibitors. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-alkoxy-indazoles |

| Benzoxazole |

| Imidazophenanthroline |

Mechanistic Studies of Chemical Reactions

Theoretical and computational chemistry have become indispensable tools for elucidating the complex mechanisms of organic reactions. In the context of this compound and related nitroindazole systems, computational studies, particularly those employing Density Functional Theory (DFT), have provided profound insights into reaction pathways, transition states, and the factors governing product distribution. These investigations are crucial for optimizing synthetic strategies and designing novel derivatives with desired properties.

Theoretical Elucidation of N-Alkylation Mechanisms

The N-alkylation of indazoles is a fundamental transformation that often yields a mixture of N1 and N2-substituted regioisomers. The regioselectivity of this reaction is influenced by a delicate interplay of steric and electronic factors, the nature of the alkylating agent, the base, and the solvent system. Computational studies have been instrumental in unraveling the underlying mechanistic details that govern this selectivity.

Direct alkylation of the 1H-indazole core typically results in a mixture of N1 and N2 products. arpgweb.com Theoretical calculations have shown that the 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. chemrxiv.org However, the distribution of N-alkylated products is not solely dictated by the stability of the starting tautomers but also by the kinetics of the alkylation process.

DFT calculations have been employed to investigate the N-alkylation of substituted indazoles. beilstein-journals.orgbeilstein-journals.org These studies often involve the calculation of partial charges and Fukui indices for the N1 and N2 atoms via natural bond orbital (NBO) analysis. beilstein-journals.org These parameters help in predicting the nucleophilicity of the nitrogen atoms and thus the likely site of alkylation. For instance, in some substituted indazoles, a chelation mechanism involving the cation of the base (e.g., Cs⁺) has been proposed to direct the alkylation towards the N1 position, a hypothesis supported by DFT calculations. beilstein-journals.org

The reaction conditions play a critical role in determining the regioselectivity. For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. chemrxiv.orguni-rostock.de Conversely, Mitsunobu conditions often lead to a preference for the N2-isomer. uni-rostock.de Theoretical models help to explain these experimental observations by calculating the energy profiles of the different reaction pathways, including the transition state energies for N1 versus N2 attack.

In the case of nitroindazoles, the strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the indazole ring system. arpgweb.com This, in turn, affects the relative nucleophilicity of the N1 and N2 atoms and the regiochemical outcome of alkylation. DFT studies on various nitroindazole isomers have provided a detailed picture of their electronic distribution and reduction processes. The reactivity of N1 and N2 alkylated indazole isomers is highly dependent on reaction conditions such as solvent proticity and pH, as well as electronic and steric effects. researchgate.net

| Alkylating Agent | Base/Solvent | Major Product | Minor Product | Reference |

| 1,2-dibromoethane | KOH/acetone | N1-(2-bromoethyl) | N2-(2-bromoethyl), N-vinyl derivatives | researchgate.net |

| Alkyl Bromide | NaH/THF | N1-alkyl | N2-alkyl | chemrxiv.orguni-rostock.de |

| Isopropyl Iodide | K₂CO₃/DMF | N2-isopropyl | N1-isopropyl | beilstein-journals.org |

Analysis of Intramolecular Cyclization Pathways

The this compound scaffold, with its inherent functionalities, can theoretically undergo various intramolecular cyclization reactions, leading to the formation of new heterocyclic systems. Computational studies are pivotal in exploring the feasibility of these pathways and predicting the most likely products. While specific studies on this compound are not abundant, mechanistic insights can be drawn from theoretical investigations on analogous nitro-substituted heterocyclic systems.

One plausible intramolecular reaction involves the reductive cyclization of the nitro group. The reduction of an aromatic nitro group can lead to a nitroso, hydroxylamino, or amino group, which can then participate in an intramolecular cyclization with a suitably positioned functional group. For instance, the palladium-catalyzed reductive N-heterocyclization of nitroarenes is a known method for synthesizing indole (B1671886) and 2H-indazole derivatives. acs.org Theoretical studies on such reactions have elucidated the mechanism, which often involves the formation of a nitroso intermediate followed by cyclization. unimi.it

Another potential pathway is intramolecular C-H functionalization. The nitro group can act as an activating group for regioselective palladium-catalyzed intramolecular C-H arylation. uni-rostock.de DFT calculations can be used to map the potential energy surface for such a reaction, identifying the transition states and intermediates involved in the C-H activation and subsequent ring closure.

Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) is a viable pathway, especially given the electron-deficient nature of the benzene (B151609) ring of the indazole, which is further activated by the nitro group. If the propoxy group at the 3-position were to be modified to contain a terminal nucleophile, this nucleophile could potentially attack the C4 or C6 position of the indazole ring, leading to a cyclized product.

A notable example from the literature involves the intramolecular cyclization of N-substituted nitroindazoles. For instance, the reaction of 1-alkyl-5-nitro-1H-indazoles with arylacetonitriles can lead to the formation of new fluorescent heterocyclic compounds, 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, through a process that involves nucleophilic substitution of a hydrogen atom followed by an intramolecular electrophilic aromatic substitution. researchgate.net Computational studies can model the transition states for the key cyclization step, providing insights into the regioselectivity and the factors that facilitate this transformation. Computational docking studies have also suggested that electron-withdrawing groups, such as the nitro group, can stabilize the transition states during cyclization.

| Reaction Type | Key Intermediate/Process | Resulting Heterocycle | Theoretical Insight | Reference |

| Reductive Cyclization | Nitroso intermediate | Indole/Indazole derivatives | Elucidation of Pd-catalyzed pathways | acs.orgunimi.it |

| Intramolecular C-H Arylation | Pd-catalyzed C-H activation | Fused polycyclic systems | Nitro group as an activating group | uni-rostock.de |

| Nucleophilic Substitution/Cyclization | Electrophilic aromatic substitution | Pyrazolo[4,3-a]acridines | Modeling of transition states | researchgate.net |

Analytical Methodologies for Characterization in Research of 5 Nitro 3 Propoxy 1h Indazole

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Nitro-3-propoxy-1H-indazole by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the indazole ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns (doublets, doublet of doublets) revealing their coupling relationships and positions. The propoxy group protons would show characteristic signals: a triplet for the terminal methyl (-CH₃) group, a sextet (or multiplet) for the methylene (-CH₂-) group adjacent to the methyl group, and another triplet for the methylene group attached to the oxygen atom (-O-CH₂-), with shifts influenced by the neighboring oxygen atom. A broad singlet for the N-H proton of the indazole ring would also be expected, typically in the far downfield region (>10 ppm).

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule. Separate signals would be anticipated for each of the carbons in the indazole core and the propoxy side chain. The carbons of the nitro-substituted aromatic ring would have their chemical shifts influenced by the electron-withdrawing nitro group. The three distinct carbons of the propoxy group would appear in the upfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indazole Aromatic CH | 7.5 - 8.8 | 110 - 145 |

| Indazole NH | >10 (broad) | N/A |

| -O-CH₂ -CH₂-CH₃ | ~4.2 (triplet) | ~70 |

| -O-CH₂-CH₂ -CH₃ | ~1.8 (sextet) | ~22 |

| -O-CH₂-CH₂-CH₃ | ~1.0 (triplet) | ~10 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrational frequencies would include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the propoxy group (just below 3000 cm⁻¹). The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching bands, typically observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching from the propoxy ether linkage would also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (Molecular Formula: C₁₀H₁₁N₃O₃), the high-resolution mass spectrum (HRMS) would be used to confirm the exact molecular weight (221.0800 g/mol ). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, confirming the molecular mass. Fragmentation patterns would likely involve the loss of the propoxy group or the nitro group, providing further structural evidence.

Chromatographic Purity and Separation Methods (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method would be employed to assess the purity of a sample of this compound. The liquid chromatogram would show a single major peak, and the retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase). The integrated area of this peak would be used to quantify the purity, ideally showing it to be >95% or higher for research purposes. The coupled mass spectrometer would confirm that the peak corresponds to the correct molecular weight of the target compound.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₁N₃O₃). For this compound, the theoretical percentages are approximately: Carbon (C) 54.29%, Hydrogen (H) 5.01%, and Nitrogen (N) 18.99%. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Analysis Data Table

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 54.29 |

| Hydrogen | H | 5.01 |

| Nitrogen | N | 18.99 |

Future Research Directions and the Academic Patent Landscape of 5 Nitro 3 Propoxy 1h Indazole and Analogues

Emerging Synthetic Strategies for Indazole Derivatives

The synthesis of the indazole core and its derivatives is a mature field, yet innovation continues to drive the development of more efficient, sustainable, and versatile synthetic routes. For compounds like 5-Nitro-3-propoxy-1H-indazole, future synthetic endeavors will likely focus on late-stage functionalization and the adoption of modern synthetic technologies.

One of the most promising areas is C-H bond functionalization . This strategy allows for the direct introduction of functional groups onto the indazole core, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.netnih.gov For the synthesis of analogues of this compound, C-H functionalization could be employed to introduce substituents on the benzene (B151609) ring, potentially modulating the compound's electronic and steric properties. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in advancing C-H activation techniques for indazole synthesis. pnrjournal.com

Photoredox catalysis is another emerging area that offers mild and efficient reaction conditions. tandfonline.comgoogle.comgoogle.com The use of visible light to initiate chemical transformations can lead to novel bond formations and unique reactivity patterns that are not accessible through traditional thermal methods. This could be particularly useful for the synthesis of complex indazole derivatives with delicate functional groups.

Flow chemistry presents a paradigm shift in the manufacturing of chemical compounds, offering advantages in terms of safety, scalability, and reaction control. tandfonline.comgoogle.com For the synthesis of this compound and its analogues, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This technology is especially beneficial when dealing with potentially hazardous reagents or intermediates.

Finally, electrochemical synthesis is gaining traction as a green and powerful tool in organic synthesis. google.comepo.org By using electricity to drive chemical reactions, the need for stoichiometric chemical oxidants or reductants can be minimized. This approach could be explored for the synthesis and functionalization of the nitroindazole core.

| Synthetic Strategy | Key Advantages | Potential Application for this compound Analogues |

| C-H Bond Functionalization | Atom economy, step efficiency, access to novel derivatives. nih.govresearchgate.netnih.gov | Introduction of diverse substituents on the benzene ring to fine-tune properties. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity, high functional group tolerance. tandfonline.comgoogle.comgoogle.com | Synthesis of complex and light-sensitive indazole analogues. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved reproducibility. tandfonline.comgoogle.com | Efficient and safe large-scale production. |

| Electrochemical Synthesis | Green chemistry, avoids stoichiometric reagents, novel transformations. google.comepo.org | Sustainable synthesis and functionalization of the nitroindazole scaffold. |

Advanced Mechanistic Investigations at the Molecular Level

While synthetic methods for indazole derivatives are well-documented, detailed mechanistic studies at the molecular level for specific compounds like this compound are often lacking. A deeper understanding of the reaction mechanisms and the intrinsic properties of the molecule is crucial for optimizing its synthesis and predicting its biological activity.

Future research should focus on employing a combination of experimental and computational techniques to elucidate these mechanisms. Spectroscopic studies , including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are fundamental for characterizing intermediates and products, providing insights into reaction pathways. tandfonline.com For instance, a study on 3-alkoxy-5-nitroindazole derivatives utilized cyclic voltammetry and electron spin resonance to investigate the reactivity of the nitro-anion radical, a key intermediate in many of their biological actions. tandfonline.com

Computational chemistry , particularly Density Functional Theory (DFT) calculations, can provide valuable information on the electronic structure, reactivity, and reaction energetics of this compound. google.com Such studies can help in understanding the regioselectivity of reactions, the stability of intermediates, and the role of catalysts. For example, DFT calculations have been used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in certain reactions. google.com

A study on the reaction of 5-nitro-1H-indazoles with formaldehyde (B43269) combined experimental NMR and crystallographic data with theoretical calculations to determine the mechanism of N1-CH2OH derivative formation. google.com This integrated approach provides a comprehensive understanding of the molecule's behavior. For this compound, similar studies could unravel the intricacies of its formation and subsequent reactions, paving the way for more controlled and efficient synthetic processes.

Rational Design of Novel Indazole Derivatives Based on Structure-Activity Relationships

A primary approach is structure-based drug design , which utilizes the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. tandfonline.com This often involves computational tools like molecular docking to predict the binding mode of indazole derivatives to the active site of a protein. For example, structure-based design has been successfully used to develop indazole analogues as irreversible and mutant-selective EGFR inhibitors. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. google.com These models can then be used to predict the activity of novel, unsynthesized analogues. 2D- and 3D-QSAR studies have been instrumental in guiding the design of indazole compounds with enhanced inhibitory activity against various targets. nih.gov

The synthesis of focused libraries of analogues of this compound, with systematic variations at the propoxy and nitro group positions, as well as on the benzene ring, would be essential for generating robust SAR data. For instance, the synthesis of a series of 1-aryl-5-nitro-1H-indazoles has been reported, providing a template for creating diverse analogues for SAR studies. researchgate.nettandfonline.com By combining these synthetic efforts with biological evaluation and computational modeling, it would be possible to identify key structural features required for a desired biological activity and to rationally design more potent and selective derivatives.

| Design Strategy | Description | Application to this compound |

| Structure-Based Drug Design | Utilizes the 3D structure of a biological target to design complementary ligands. tandfonline.com | Design of analogues that can specifically bind to the active site of a target protein. |

| QSAR Studies | Develops mathematical models to correlate chemical structure with biological activity. google.com | Predict the activity of novel analogues and guide synthetic efforts. |

| Analogue Synthesis | Systematic modification of the lead compound to explore the effect of different substituents. researchgate.nettandfonline.com | Generate data to establish clear structure-activity relationships. |

Exploration of New Biological Target Modulations for Indazole Scaffolds

The versatility of the indazole scaffold has led to its exploration against a multitude of biological targets. nih.govtandfonline.com While the specific biological targets of this compound have not been extensively studied, the broader class of indazole derivatives offers a roadmap for future investigations.

A significant area of focus for indazole derivatives has been the inhibition of protein kinases . google.comrsc.org Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, particularly cancer. Indazole-based compounds have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases, among others. google.comrsc.org Investigating the potential of this compound and its analogues as kinase inhibitors could be a fruitful avenue of research.

Beyond oncology, indazole derivatives have shown promise in the treatment of inflammatory diseases and neurodegenerative disorders . nih.govresearchgate.net Their ability to modulate various signaling pathways makes them attractive candidates for these complex conditions. For example, certain indazole derivatives are being explored for their potential in treating LMNA-related dilated cardiomyopathy. tandfonline.com

The exploration of "undruggable" targets, such as protein-protein interactions , is an emerging frontier in drug discovery. The planar nature of the indazole ring system may make it a suitable scaffold for designing molecules that can disrupt these interactions.

Future research on this compound should involve broad biological screening to identify potential new targets. This could be followed by more focused studies to elucidate the mechanism of action and to optimize the compound for a specific therapeutic application.

| Target Class | Examples | Relevance for Indazole Scaffolds |

| Protein Kinases | FGFR, IDO1, Pim Kinases, Aurora Kinases google.comrsc.org | Well-established area for indazole derivatives with numerous approved drugs and clinical candidates. |

| Inflammatory Pathways | Enzymes and receptors involved in inflammation. nih.govresearchgate.net | Potential for developing novel anti-inflammatory agents. |

| Neurological Targets | Receptors and enzymes in the central nervous system. nih.gov | Exploration for the treatment of neurodegenerative diseases. |

| Protein-Protein Interactions | "Undruggable" targets involved in various diseases. | A novel and challenging area with high potential for therapeutic breakthroughs. |

Analysis of Academic Patent Filings Related to Indazole Compounds and their Research Applications

The patent landscape for indazole derivatives is extensive, reflecting the significant interest from both academic institutions and pharmaceutical companies in this versatile scaffold. nih.govtandfonline.comtandfonline.com An analysis of academic patent filings provides valuable insights into the research trends and potential future applications of these compounds.

A review of patents published between 2013 and 2017 revealed forty-two patents describing indazole derivatives for a range of therapeutic applications. nih.govtandfonline.comtandfonline.com The majority of these patents focus on the development of indazole-based compounds for the treatment of cancer , primarily as protein kinase inhibitors . nih.govgoogle.com This aligns with the numerous FDA-approved indazole-containing kinase inhibitors, such as Axitinib (B1684631) and Pazopanib. pnrjournal.com

Academic institutions have been active in patenting novel synthetic methods for indazole derivatives, as well as new therapeutic uses. google.com For example, Lanzhou University has filed patents related to the preparation of indazole and its application in the synthesis of various medicinally important compounds. google.com Rutgers University has patented therapeutic indazoles for the treatment of bacterial infections. google.com

While there are no specific academic patents for "this compound" found in the searched literature, the broader patent landscape for nitroindazole derivatives suggests potential for future filings. The existing patents cover a wide range of applications, from anticancer and anti-inflammatory agents to treatments for neurological disorders. nih.gov

Future academic patenting activity in this area is likely to focus on:

Novel and efficient synthetic routes to functionalized indazoles.

Indazole derivatives targeting novel biological pathways.

The use of indazole scaffolds in developing probes for chemical biology.

The application of indazole derivatives in new therapeutic areas beyond oncology and inflammation.

The research applications of patented indazole compounds are diverse, ranging from their use as tool compounds in basic research to their development as clinical drug candidates. The intellectual property generated by academic institutions plays a crucial role in translating fundamental research discoveries into tangible therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitro-3-propoxy-1H-indazole, considering regioselectivity challenges in introducing nitro and propoxy groups?

- Methodological Answer : A Friedel-Crafts acylation followed by hydrazine-mediated cyclization (as demonstrated in analogous indazole syntheses) can be adapted. For regioselective nitro group placement, nitration should precede propoxy substitution to avoid steric hindrance. Post-synthetic purification via recrystallization (e.g., DMF/ethanol mixtures) is critical to remove structural isomers, as seen in the synthesis of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole .

Q. Which spectroscopic techniques are prioritized for confirming the structural integrity of this compound?

- Methodological Answer : and NMR are essential for verifying substituent positions. For example, the nitro group’s deshielding effect on adjacent protons (δ ~8.9 ppm in DMSO-) and the propoxy chain’s methylene signals (δ ~4.2–1.5 ppm) should align with predicted splitting patterns. Mass spectrometry (HRMS) and IR (nitro group stretch ~1520 cm) further corroborate structural assignments .

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is recommended. Differential scanning calorimetry (DSC) can identify polymorphic impurities, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. What SHELXL refinement strategies resolve crystallographic ambiguities in this compound, particularly disordered propoxy conformers?

- Methodological Answer : SHELXL’s PART and SUMP instructions can model disordered propoxy groups by splitting occupancies. Constraints on bond lengths/angles (e.g., C-O-C linkages) and anisotropic displacement parameters improve refinement stability. High-resolution data (>1.0 Å) are critical, as demonstrated in small-molecule crystallography workflows .

Q. How can structural isomerization during cyclization impact bioactivity studies, and what mitigation strategies exist?

- Methodological Answer : Isomers (e.g., 3-nitro vs. 5-nitro regioisomers) may exhibit divergent pharmacological profiles. Recrystallization in polar aprotic solvents (DMF or DMSO) selectively isolates the desired isomer. Computational docking studies (AutoDock Vina) can pre-screen isomer binding affinities to prioritize synthesis .

Q. What in vitro assays are validated for assessing this compound’s bioactivity in kinase inhibition or receptor modulation?

- Methodological Answer : Fluorescence polarization assays (for kinase inhibition) and calcium flux assays (for GPCR modulation) are widely used. For example, cAMP-dependent protein kinase (PKA) inhibition can be quantified via ADP-Glo™ kinase assays, adapting protocols from studies on structurally related indazoles .

Q. How do electronic effects of the nitro group influence the compound’s stability under physiological conditions?

- Methodological Answer : The electron-withdrawing nitro group reduces electron density at the indazole core, enhancing resistance to oxidative degradation. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Comparative studies with non-nitro analogs (e.g., 3-propoxy-1H-indazole) reveal nitro-specific degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological efficacy of this compound across studies?

- Methodological Answer : Contradictions may arise from isomer contamination, assay variability (e.g., cell line differences), or pharmacokinetic factors. Meta-analysis using standardized purity thresholds (≥95% by HPLC) and orthogonal assays (e.g., SPR binding vs. functional assays) can isolate confounding variables. Cross-referencing synthetic protocols (e.g., solvent choice in ) ensures reproducibility .

Q. What computational tools predict the impact of nitro-propoxy substitution on this compound’s pharmacokinetic profile?

- Methodological Answer : DFT calculations (Gaussian 09) model electron distribution and redox potential, while QikProp predicts logP (-0.5 to +1.2) and blood-brain barrier permeability. MD simulations (GROMACS) assess solubility changes due to the propoxy group’s hydrophobicity .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Melting Point | DSC | 180–185°C (decomposes) | |

| NMR (DMSO) | 500 MHz, δ 8.91 (d, J=2.1 Hz, 1H) | Nitro-adjacent proton | |

| LogP | HPLC (Shimadzu C18) | 1.8 ± 0.2 | |

| Purity | HPLC-UV (254 nm) | ≥98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.